molecular formula C11H13BrN2 B14003341 7-bromo-5-butyl-1H-benzimidazole

7-bromo-5-butyl-1H-benzimidazole

Cat. No.: B14003341
M. Wt: 253.14 g/mol
InChI Key: CEIQLLWLDRDISN-UHFFFAOYSA-N
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Description

7-Bromo-5-butyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-butyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination and alkylation steps. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with butyraldehyde in the presence of an acid catalyst to form 5-butyl-1H-benzimidazole.

    Bromination: The resulting 5-butyl-1H-benzimidazole is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

7-Bromo-5-butyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-bromo-5-butyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and butyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    5-butyl-1H-benzimidazole: Lacks the bromine atom, resulting in different chemical properties and biological activities.

    7-chloro-5-butyl-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    5-butyl-2-methyl-1H-benzimidazole:

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

4-bromo-6-butyl-1H-benzimidazole

InChI

InChI=1S/C11H13BrN2/c1-2-3-4-8-5-9(12)11-10(6-8)13-7-14-11/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

CEIQLLWLDRDISN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C(=C1)Br)N=CN2

Origin of Product

United States

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